molecular formula C9H8N2O2 B046324 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 17745-04-9

2-(imidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No.: B046324
CAS No.: 17745-04-9
M. Wt: 176.17 g/mol
InChI Key: ZVBVKRNOISRONE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylacetic acid is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of an acetic acid moiety further enhances its chemical versatility and potential biological activity .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-3-ylacetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It also interacts with γ-aminobutyric acid (GABA) receptors, similar to the way zolpidem, a derivative of imidazo[1,2-a]pyridin-3-ylacetic acid, functions . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and neurotransmission.

Cellular Effects

Imidazo[1,2-a]pyridin-3-ylacetic acid affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced production of pro-inflammatory cytokines. Additionally, imidazo[1,2-a]pyridin-3-ylacetic acid can impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of imidazo[1,2-a]pyridin-3-ylacetic acid involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, the compound’s interaction with GABA receptors results in the inhibition of neurotransmitter release, which has a calming effect on the nervous system. Furthermore, imidazo[1,2-a]pyridin-3-ylacetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-a]pyridin-3-ylacetic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that imidazo[1,2-a]pyridin-3-ylacetic acid can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-proliferative activities .

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridin-3-ylacetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anxiolytic effects without significant toxicity. At higher doses, it can cause adverse effects such as sedation and gastrointestinal disturbances. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Imidazo[1,2-a]pyridin-3-ylacetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, imidazo[1,2-a]pyridin-3-ylacetic acid is transported and distributed through various mechanisms. It can bind to transport proteins that facilitate its movement across cell membranes. Once inside the cells, the compound can accumulate in specific tissues, depending on its affinity for different cellular components. This distribution pattern is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

Imidazo[1,2-a]pyridin-3-ylacetic acid localizes to specific subcellular compartments, where it exerts its effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For instance, the compound may accumulate in the mitochondria, influencing cellular energy metabolism, or in the nucleus, where it can affect gene expression by interacting with DNA and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylacetic acid typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This approach allows for the formation of substituted imidazo[1,2-a]pyridin-3-ylacetic acids in a single synthetic stage with high yields .

Industrial Production Methods: Industrial production methods for imidazo[1,2-a]pyridin-3-ylacetic acid often involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-3-ylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazo[1,2-a]pyridin-3-ylacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazo[1,5-a]pyridine: Another fused heterocyclic compound with similar biological activities but different structural features.

    Imidazo[1,2-b]pyridazine: Known for its potential anticancer and anti-inflammatory properties.

    Imidazo[1,2-c]pyrimidine: Investigated for its antiviral and antibacterial activities.

Uniqueness: Its derivatives, such as zolpidem, have fewer side effects compared to classical benzodiazepine tranquilizers, making them more favorable for therapeutic use .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBVKRNOISRONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170311
Record name Imidazo(1,2-a)pyridine-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17745-04-9
Record name Imidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17745-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(1,2-a)pyridine-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
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